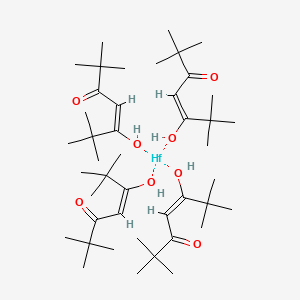
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex of hafnium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various scientific research applications, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of hafnium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction typically requires heating to facilitate the formation of the complex.
Industrial Production Methods: In an industrial setting, the production of Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) involves large-scale reactions using similar methods to those described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute ligands in the complex.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hafnium oxides, while reduction reactions can produce hafnium hydrides.
Aplicaciones Científicas De Investigación
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is widely used in scientific research due to its stability and versatility. It is employed in catalysis, where it serves as a precursor for catalysts used in organic synthesis and polymerization reactions. Additionally, it is used in material science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to form stable complexes with various ligands. These complexes can act as catalysts, facilitating chemical reactions by lowering activation energies and stabilizing transition states. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers and organic substrates.
Comparación Con Compuestos Similares
Zirconium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Titanium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) dihydride
Propiedades
Fórmula molecular |
C44H80HfO8 |
|---|---|
Peso molecular |
915.6 g/mol |
Nombre IUPAC |
hafnium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7+; |
Clave InChI |
ZRECPNBYWRZCRC-PWZAMCFKSA-N |
SMILES isomérico |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Hf] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


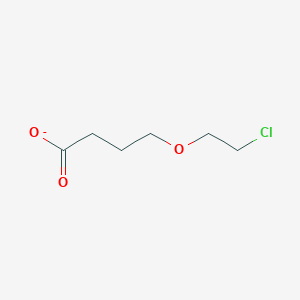
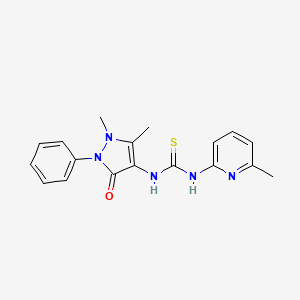
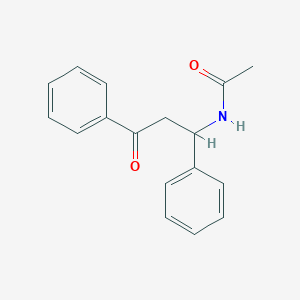
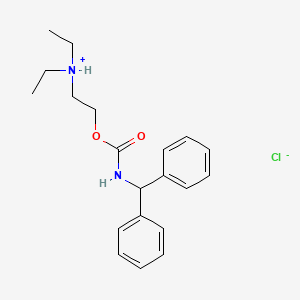
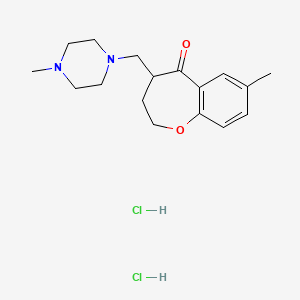
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
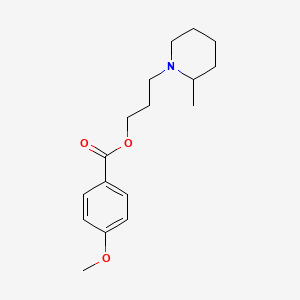
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
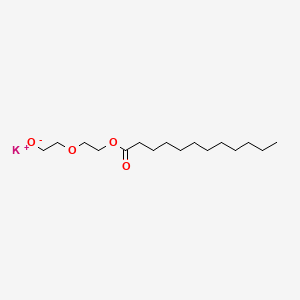

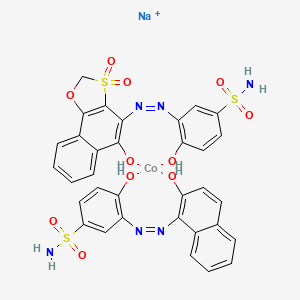
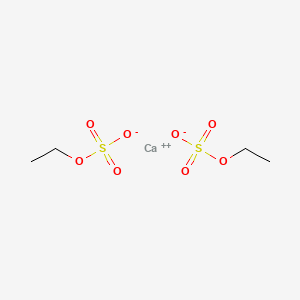
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

